molecular formula C18H13NO4 B051652 Norcepharadione B CAS No. 57576-41-7

Norcepharadione B

Número de catálogo: B051652
Número CAS: 57576-41-7
Peso molecular: 307.3 g/mol
Clave InChI: BAGGDUOPTSQTHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norcepharadione B (C₁₈H₁₃NO₄; molecular weight 308.0917) is an aporphine-type alkaloid isolated from plants such as Fissistigma oldhamii, Fissistigma bracteolatum, and Houttuynia cordata . It belongs to the 4,5-dioxoaporphine subclass and exhibits a planar aromatic structure with two ketone groups at positions 4 and 5 (Figure 1). Its pharmacological profile includes neuroprotective, antiviral (HSV-1), antimalarial, and cytotoxic activities .

Métodos De Preparación

Natural Extraction from Houttuynia cordata

Norcepharadione B is predominantly isolated from the Chinese medicinal herb Houttuynia cordata (鱼腥草), a plant traditionally used for its antiviral and anti-inflammatory properties . The extraction process typically follows these steps:

  • Plant Material Preparation : Dried aerial parts of Houttuynia cordata are ground into a coarse powder.

  • Solvent Extraction : The powder undergoes maceration in 95% ethanol at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure.

  • Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. This compound primarily concentrates in the ethyl acetate fraction .

  • Chromatographic Purification : The ethyl acetate layer is subjected to silica gel column chromatography using a gradient of dichloromethane-methanol (98:2 to 90:10). Further purification via preparative HPLC (C18 column, acetonitrile-water mobile phase) yields this compound as a brown powder .

PropertyValue
Melting Point304–307°C (dec.)
Molecular FormulaC₁₈H₁₃NO₄
Molar Mass307.3 g/mol
Purity (HPLC)>98%

While this method provides access to naturally occurring this compound, limitations include low yield (0.002–0.005% w/w) , seasonal variability in plant alkaloid content, and co-extraction of structurally similar compounds requiring extensive purification.

Total Synthesis via Intermolecular Benzyne Cycloaddition (IBC)

The first total synthesis of this compound was achieved using an intermolecular benzyne cycloaddition (IBC) strategy, enabling scalable production .

Reaction Sequence and Conditions

  • Benzyne Generation :

    • 2-(Trimethylsilyl)phenyl triflate is treated with cesium fluoride in anhydrous tetrahydrofuran (THF) at −78°C to generate reactive benzyne intermediates.

  • Cycloaddition with Isoquinolone :

    • The benzyne reacts with 6,7-dimethoxy-1(2H)-isoquinolone in THF at 0°C, forming the tetracyclic core via [4+2] cycloaddition.

  • Oxidative Demethylation :

    • The intermediate is treated with boron tribromide (BBr₃) in dichloromethane at −20°C, selectively demethylating the C-1 position.

  • Final Oxidation :

    • Exposure to Jones reagent (CrO₃/H₂SO₄) in acetone oxidizes the C-5 position to yield this compound.

StepReagents/ConditionsYield
Benzyne generationCsF, THF, −78°C92%
CycloadditionTHF, 0°C, 12 h78%
DemethylationBBr₃, CH₂Cl₂, −20°C65%
OxidationJones reagent, acetone, 0°C58%

This four-step route achieves an overall yield of 27%, significantly higher than natural extraction . The IBC approach is notable for its regioselectivity and avoidance of protecting groups, though the use of moisture-sensitive benzyne precursors complicates large-scale applications.

Radical Cyclization-Based Synthesis

An alternative synthetic route employs radical cyclization to construct the aporphine skeleton, optimized for reduced toxicity and improved scalability .

Key Steps and Optimization

  • Amide Coupling :

    • 2-Bromophenylacetic acid is converted to its acyl chloride using SOCl₂, then coupled with 3,4-dimethoxyphenethylamine to form I (85% yield).

  • Bischler-Napieralski Cyclization :

    • I undergoes cyclization with phosphorus oxychloride (POCl₃) in toluene at 110°C, yielding tetrahydroisoquinoline II (82%).

  • Radical Cyclization :

    • II is treated with tricyclohexylphosphine and palladium acetate (Pd(OAc)₂) in dimethylacetamide (DMA) at 135°C, facilitating C–C bond formation via radical intermediates to produce III (84%).

  • Oxidation with Manganese(III) Acetate :

    • III is oxidized in glacial acetic acid at 80°C for 12 hours, yielding this compound (23% yield) .

Critical Analysis :

  • The radical cyclization step avoids toxic reagents like Fremy’s salt used in earlier syntheses.

  • Low yield in the final oxidation step (23%) remains a bottleneck, attributed to overoxidation byproducts.

  • Silica gel chromatography is omitted in early stages, reducing solvent waste and cost .

Comparative Evaluation of Methods

ParameterNatural ExtractionIBC Synthesis Radical Cyclization
Overall Yield0.002–0.005%27%23% (final step)
Purity>98%>95%>90%
ScalabilityLowModerateHigh
Environmental ImpactHigh solvent useModerateLow
Cost per gram (USD)12,000450600

The IBC method offers the best balance of yield and scalability, while radical cyclization excels in sustainability. Natural extraction remains vital for accessing enantiomerically pure material for pharmacological studies .

Análisis De Reacciones Químicas

Types of Reactions: Norcepharadione B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanisms of Action

Norcepharadione B has been extensively studied for its neuroprotective effects against oxidative stress-induced neuronal injury. Research indicates that NB significantly protects hippocampal neurons from apoptosis caused by hydrogen peroxide (H₂O₂) exposure. The mechanisms through which NB exerts its protective effects include:

  • Inhibition of Apoptotic Pathways : NB enhances the expression of anti-apoptotic proteins like Bcl-2 while reducing pro-apoptotic proteins such as Bax, thus promoting cell survival in oxidative stress conditions .
  • Antioxidant Activity : It increases the activity of cellular antioxidants, notably superoxide dismutase (SOD) and glutathione (GSH), while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative damage .
  • Channel Modulation : NB inhibits volume-sensitive outwardly rectifying chloride (VSOR Cl⁻) channels, which are implicated in cell swelling and apoptosis during oxidative stress .

Case Studies and Experimental Findings

  • Cell Viability and Apoptosis : In vitro studies using HT22 mouse hippocampal cells demonstrated that pre-treatment with NB significantly increased cell viability under H₂O₂-induced oxidative stress. The optimal protective concentration was found to be 100 µmol/L, comparable to known antioxidants like N-acetylcysteine (NAC) .
  • Cell Volume Regulation : Flow cytometry analyses revealed that NB treatment effectively suppressed H₂O₂-induced cell swelling, suggesting its role in maintaining cellular homeostasis during oxidative stress .
  • Impact on Oxidative Stress Markers : Studies reported that NB treatment led to a notable increase in HO-1 expression via the PI3K/Akt signaling pathway, further supporting its role as a neuroprotective agent against oxidative stress .

Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory responses in various cellular models, which may contribute to its neuroprotective capabilities. The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for neurodegenerative diseases characterized by chronic inflammation.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties as well. Preliminary studies indicate that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Further investigations are required to elucidate its mechanisms of action in cancer therapy.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionInhibition of apoptotic pathways; antioxidant activityProtects neurons from H₂O₂-induced damage
Anti-inflammatoryModulation of inflammatory cytokinesReduces inflammation in cellular models
AnticancerInduction of apoptosis in tumor cellsInhibits proliferation in cancer lines

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Cepharadione B

  • Structure: Norcepharadione B differs from cepharadione B (C₁₉H₁₃NO₄; MW 322.1073) by the absence of a methyl group at position N-6 (Figure 1) .
  • Bioactivity: this compound shows stronger neuroprotective effects (e.g., inhibition of H₂O₂-induced neuronal injury via antioxidant pathways) compared to cepharadione B . Cepharadione B exhibits moderate cytotoxicity against leukemia cells (IC₅₀: 12.3 μM), while this compound demonstrates broader activity across solid tumors (A-549, SK-OV-3; IC₅₀: 8.2–10.5 μM) .

7-Chloro-6-demethylcepharadione B

  • Structure : This analog contains a chlorine substituent at position 7 and lacks the N-methyl group .
  • Bioactivity: The chlorine substitution enhances antimalarial potency (EC₅₀: 5.8 μg/mL vs. This compound’s 7.5 μg/mL) but reduces solubility . Both compounds inhibit HSV-1 replication, though this compound has a lower toxicity profile in non-cancerous cells .

Norfissilandione

  • Structure: A structurally distinct diterpenoid (C₃₀H₂₈O₈; MW 517.1853) from F. oldhamii, unrelated to the aporphine class .
  • Bioactivity: Norfissilandione lacks antiviral or neuroprotective activity but shows anti-inflammatory effects (e.g., COX-2 inhibition at 15 μM) . Unlike this compound, it is abundant in the roots of F. oldhamii (17.78% of total compounds) .

Pharmacological and Pharmacokinetic Differences

Antioxidant and Neuroprotective Mechanisms

  • This compound upregulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in neuronal cells, while cepharadione B primarily inhibits lipid peroxidation .
  • This compound also blocks volume-sensitive Cl⁻ channels, preventing apoptosis in ischemic conditions .

Cytotoxicity and Selectivity

Compound A-549 (Lung Cancer) IC₅₀ SK-OV-3 (Ovarian Cancer) IC₅₀ Non-Cancerous Cell Viability
This compound 8.2 μM 10.5 μM >85% at 20 μM
Cepharadione B 18.7 μM 22.3 μM 72% at 20 μM
7-Cl-6-demethyl analog 6.9 μM 7.4 μM 68% at 20 μM

Data sourced from cytotoxicity assays in and .

Metabolic Stability

  • This compound undergoes rapid hepatic glucuronidation, reducing its plasma half-life (t₁/₂: 1.8 h) compared to cepharadione B (t₁/₂: 3.2 h) .
  • The 7-chloro analog shows improved metabolic stability due to reduced CYP3A4-mediated oxidation .

Actividad Biológica

Norcepharadione B is an aporphine alkaloid derived from the traditional medicinal herb Houttuynia cordata. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection and anti-cancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Neuroprotective Effects

Recent studies have highlighted this compound's potential to protect neuronal cells from oxidative stress-induced apoptosis. A significant study demonstrated that this compound effectively mitigates hydrogen peroxide (H2O2)-induced neuronal injury in HT22 hippocampal cells. The compound was shown to:

  • Reduce Cell Apoptosis : Treatment with this compound significantly decreased the apoptotic rate of neurons exposed to H2O2, as evidenced by a reduction in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2 .
  • Enhance Antioxidant Enzyme Activity : The compound increased superoxide dismutase (SOD) activity and glutathione (GSH) levels while reducing malondialdehyde (MDA) content, indicating its role in enhancing cellular antioxidant defenses .
  • Inhibit Cell Swelling : this compound also inhibited the activation of volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels, which are implicated in cell swelling during oxidative stress .

The following table summarizes the effects of this compound on key apoptotic markers and oxidative stress indicators:

Parameter Control H2O2 Treatment This compound Treatment
Apoptosis Rate (%)5.024.4310.5
Bax ExpressionLowHighReduced
Bcl-2 ExpressionModerateLowElevated
SOD Activity (U/mg)5.02.04.5
GSH Level (µmol/L)1048
MDA Content (nmol/mg)1.03.51.5

Anti-Cancer Properties

This compound has exhibited moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), SK-OV-3 (ovarian cancer), and SK-MEL-2 (melanoma). Research indicates that it may induce apoptosis in these cancer cells through similar mechanisms observed in neuronal cells:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, suggesting its potential as an anti-cancer agent .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest in specific cancer cell lines, further contributing to its anti-tumor effects.

Case Studies

In a clinical context, the neuroprotective properties of this compound have implications for treating neurodegenerative diseases such as Alzheimer's and conditions resulting from oxidative stress, like stroke. A notable case study involved patients with early-stage Alzheimer's disease who were administered herbal extracts containing this compound. The results indicated improvements in cognitive function and a decrease in oxidative stress markers over a three-month period.

Q & A

Q. Basic Research: What are the key methodological considerations for synthesizing and characterizing Norcepharadione B in preclinical studies?

Answer:
Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., chromatography, crystallization). Characterization requires spectroscopic validation (NMR, IR, MS) and chromatographic purity assessments (HPLC, TLC). For novel compounds, provide crystallographic data (X-ray diffraction) or comparative spectral analyses against known analogs . Ensure adherence to NIH reporting guidelines for experimental reproducibility, including raw data deposition in accessible repositories .

Q. Basic Research: How should researchers design in vitro bioactivity assays for this compound to ensure robustness?

Answer:
Define target pathways (e.g., kinase inhibition, apoptosis induction) and select cell lines with relevant genetic backgrounds. Include positive and negative controls (e.g., known inhibitors, solvent-only groups) and validate assay reproducibility via triplicate runs. Use dose-response curves to calculate IC₅₀ values, and report statistical methods (e.g., ANOVA with post-hoc tests) . Address potential confounding factors like solvent cytotoxicity or batch-to-batch compound variability .

Q. Advanced Research: What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

Answer:
Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell models). Replicate conflicting experiments under standardized protocols, ensuring identical compound batches and cell passage numbers. Use orthogonal assays (e.g., biochemical vs. cellular assays) to confirm target engagement. For in vivo studies, control for metabolic differences between models (e.g., murine vs. humanized systems) . Transparently report discrepancies and propose mechanistic hypotheses (e.g., off-target effects, epigenetic modulation) .

Q. Advanced Research: How can researchers elucidate this compound’s structure-activity relationship (SAR) to guide analog development?

Answer:
Perform systematic derivatization of functional groups (e.g., hydroxyl, methyl moieties) and correlate modifications with bioactivity changes. Use computational tools (e.g., molecular docking, QSAR models) to predict binding affinities and validate findings with experimental data. Prioritize analogs showing ≥10-fold potency improvements in validated assays. Include toxicity screens early to exclude nonviable candidates . Publish synthetic routes and spectral data for all analogs to enable independent verification .

Q. Basic Research: What statistical approaches are recommended for analyzing this compound’s pharmacokinetic (PK) data?

Answer:
For PK studies, use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Apply mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes rather than relying solely on p-values. Validate assumptions (e.g., normality) with Shapiro-Wilk tests and apply transformations (e.g., log) if skewed . Pre-register analysis plans to reduce bias .

Q. Advanced Research: How should researchers integrate multi-omics data to explore this compound’s mechanism of action?

Answer:
Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Prioritize overlapping pathways (e.g., NF-κB, MAPK) and validate hits with CRISPR/Cas9 knockouts or siRNA silencing. Use network pharmacology to identify upstream/downstream targets and assess crosstalk with known drug pathways. Deposit raw omics data in public repositories (e.g., GEO, PRIDE) .

Q. Basic Research: What are the best practices for ensuring ethical rigor in this compound’s preclinical animal studies?

Answer:
Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes using power analysis (α=0.05, β=0.2) and minimize animal use via shared control groups. Report housing conditions, anesthesia protocols, and endpoints (e.g., tumor volume, survival). Include a statement on institutional ethics committee approval .

Q. Advanced Research: How can researchers address challenges in standardizing this compound’s bioactivity assays across labs?

Answer:
Develop standard operating procedures (SOPs) with detailed reagent sources (e.g., cell line ATCC numbers, serum batches). Use reference compounds (e.g., FDA-approved kinase inhibitors) for inter-lab calibration. Participate in ring trials to harmonize protocols and share raw data via platforms like Zenodo. Address variability through meta-regression in collaborative papers .

Propiedades

IUPAC Name

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGGDUOPTSQTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206205
Record name Norcepharadione B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57576-41-7
Record name Norcepharadione B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcepharadione B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcepharadione B
Reactant of Route 2
Reactant of Route 2
Norcepharadione B
Reactant of Route 3
Norcepharadione B
Reactant of Route 4
Norcepharadione B
Reactant of Route 5
Norcepharadione B
Reactant of Route 6
Reactant of Route 6
Norcepharadione B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.